Orthocaine
Description
Significance as a Versatile Synthetic Intermediate
The utility of Methyl 4-amino-3-hydroxybenzoate as a synthetic intermediate stems from the presence of three distinct functional groups on its benzene (B151609) ring: an amino group (-NH2), a hydroxyl group (-OH), and a methyl ester group (-COOCH3). This trifunctional nature allows for a high degree of selectivity in chemical reactions, enabling chemists to modify one functional group while leaving the others intact. This controlled reactivity is a cornerstone of modern organic synthesis, making it a valuable building block in the creation of complex molecules.
Its role as an important raw material and intermediate is recognized in the fields of Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuff. chemicalbook.com The strategic placement of the amino and hydroxyl groups ortho to each other, and para and meta respectively to the methyl ester, provides a unique platform for constructing heterocyclic systems and for introducing a variety of substituents onto the aromatic ring.
A notable example of its application is in the synthesis of Orthocaine, a local anesthetic. Research has focused on developing efficient and economical synthesis methods for this compound, highlighting the industrial relevance of its parent structure, 3-amino-4-hydroxy benzoic acid, for which the methyl ester is a key derivative. wisdomlib.org
The compound's versatility is further demonstrated in the synthesis of complex pharmaceutical agents. For instance, while not a direct precursor, the structurally related 3-methoxy-4-hydroxybenzoic acid is a starting material for the synthesis of Bosutinib, a tyrosine kinase inhibitor used in cancer therapy. The synthesis involves a series of reactions including esterification, alkylation, nitration, and reduction, showcasing the step-wise modifications that are typical for this class of aromatic compounds. mdpi.com
Below is an interactive data table summarizing the key properties of Methyl 4-amino-3-hydroxybenzoate:
| Property | Value | Reference |
| Molecular Formula | C8H9NO3 | scbt.com |
| Molecular Weight | 167.16 g/mol | scbt.com |
| CAS Number | 63435-16-5 | scbt.com |
| Physical Form | Solid | sigmaaldrich.com |
| Melting Point | 120 °C | biosynth.com |
Overview of Contemporary Research Trajectories
Current research continues to explore and expand the applications of Methyl 4-amino-3-hydroxybenzoate and its parent acid, 4-amino-3-hydroxybenzoic acid (4,3-AHBA). A significant area of investigation is in the development of novel bioactive molecules. For example, research has shown that Methyl 4-amino-3-hydroxybenzoate can act as a ligand for the influenza virus neuraminidase enzyme, suggesting potential antiviral applications. biosynth.com It is proposed that its interaction with metal ions may interfere with viral replication. biosynth.com
Furthermore, the broader class of hydroxy- and amino-substituted benzoic acids is under investigation for a range of biological activities. For instance, derivatives of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide have been synthesized and identified as potent and selective inhibitors of 12-lipoxygenase, a target for antiplatelet therapy. nih.gov This highlights the potential for using aminobenzoic acid scaffolds to generate new therapeutic agents.
A forward-looking research trajectory involves the sustainable production of these valuable chemical building blocks. Recent studies have demonstrated the microbial production of 4-amino-3-hydroxybenzoic acid from glucose using engineered Corynebacterium glutamicum. nih.gov By introducing and mutating a 4-hydroxybenzoate (B8730719) 3-hydroxylase enzyme, researchers were able to establish an artificial biosynthetic pathway. nih.gov This biotechnological approach offers a renewable alternative to traditional chemical synthesis and is aimed at producing precursors for high-performance polymers like polybenzoxazoles. nih.gov
The exploration of structurally similar compounds for various applications is another active research area. For example, analogs of 4-Hydroxyacetophenone, which shares some structural similarities with the benzoic acid derivatives, have been tested for their effects on tyrosinase activity and pigmentation, indicating a broader interest in the biological effects of substituted aromatic compounds. acs.org
Structure
2D Structure
Properties
IUPAC Name |
methyl 3-amino-4-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-12-8(11)5-2-3-7(10)6(9)4-5/h2-4,10H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNQABZCSYCTZMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060208 | |
| Record name | Benzoic acid, 3-amino-4-hydroxy-, methyl ester | |
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Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
536-25-4, 63435-16-5 | |
| Record name | Methyl 3-amino-4-hydroxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=536-25-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Orthocaine | |
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| Record name | Methyl-3-amino-4-hydroxybenzoate | |
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| Record name | Methyl 3-amino-4-hydroxybenzoate | |
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| Record name | Benzoic acid, 3-amino-4-hydroxy-, methyl ester | |
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| Record name | Benzoic acid, 3-amino-4-hydroxy-, methyl ester | |
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| Record name | Methyl 3-amino-4-hydroxybenzoate | |
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| Record name | ORTHOCAINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JK16YI13QK | |
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Synthetic Methodologies for Methyl 4 Amino 3 Hydroxybenzoate and Its Derivatives
Established Synthetic Pathways
Traditional synthetic routes to Methyl 4-amino-3-hydroxybenzoate and its derivatives rely on fundamental organic reactions such as esterification, nitration, reduction, and alkylation. These methods are well-documented and provide reliable access to the target structures.
Esterification Protocols
The direct esterification of 3-amino-4-hydroxybenzoic acid is a primary method for the synthesis of its methyl ester, Methyl 4-amino-3-hydroxybenzoate. This reaction is typically an acid-catalyzed process.
One common approach involves the Fischer esterification method. In this process, 3-amino-4-hydroxybenzoic acid is refluxed with methanol (B129727) in the presence of a catalytic amount of a strong acid, such as sulfuric acid. organic-chemistry.orglibretexts.org The reaction equilibrium is driven towards the product, the methyl ester, by using an excess of methanol. The reaction time can vary, with workable yields being achieved within a few hours to a full day of reflux. organic-chemistry.orglibretexts.org
Another established method involves the use of thionyl chloride (SOCl₂) with methanol. researchgate.net This procedure first converts the carboxylic acid to a more reactive acyl chloride intermediate, which then readily reacts with methanol to form the corresponding methyl ester. This method is often efficient and proceeds under mild conditions.
Azeotropic distillation is also employed to enhance esterification yields. For instance, in the synthesis of related methyl esters like methylparaben, toluene (B28343) is added to the reaction mixture of the carboxylic acid, methanol, and an acid catalyst. beilstein-journals.org The toluene forms an azeotrope with the water generated during the reaction, and its removal by distillation shifts the equilibrium towards the formation of the ester, resulting in high yields. beilstein-journals.org
Table 1: Comparison of Selected Esterification Conditions
| Starting Material | Reagents | Conditions | Yield | Reference |
| 3-Amino-4-hydroxybenzoic acid | Methanol, Sulfuric Acid | Reflux, 24h | Workable | organic-chemistry.org |
| 4-amino-3-nitrobenzoic acid | Methanol, Sulfuric Acid | Reflux, 1h | Good | libretexts.org |
| 3-methoxy-4-hydroxybenzoic acid | Thionyl chloride, Methanol | Room Temp, 2h | Not specified | researchgate.net |
| p-Hydroxybenzoic acid | Methanol, Sulfuric Acid, Toluene | Reflux with azeotropic removal of water | 86% | beilstein-journals.org |
This table is interactive. Click on the headers to sort the data.
Nitration and Subsequent Reduction Strategies
A widely used and economical pathway to Methyl 4-amino-3-hydroxybenzoate starts from the readily available preservative, methyl p-hydroxybenzoate (methylparaben). nih.govnih.gov This two-step process involves the regioselective nitration of the benzene (B151609) ring followed by the reduction of the newly introduced nitro group.
The first step is the nitration of methyl p-hydroxybenzoate. This is typically achieved using a mixture of concentrated nitric acid and concentrated sulfuric acid at controlled, low temperatures. nih.govnih.gov The hydroxyl group at position 4 directs the electrophilic nitration to the ortho position (position 3), yielding methyl 3-nitro-4-hydroxybenzoate.
The subsequent step is the reduction of the nitro group to an amino group. Research has shown that various reducing agents can be employed, though with varying success. While reagents like stannous chloride (SnCl₂) and zinc in hydrochloric acid (Zn/HCl) were tested, sodium dithionite (B78146) (Na₂S₂O₄) proved to be the most effective for this specific transformation, providing the desired Methyl 4-amino-3-hydroxybenzoate in good yield. nih.govnih.gov Another powerful method for this reduction is catalytic hydrogenation, where the nitro compound is treated with hydrogen gas in the presence of a catalyst, such as palladium on carbon (Pd/C), to produce the amine. nih.gov
Table 2: Reducing Agents for the Conversion of Methyl 3-nitro-4-hydroxybenzoate
| Reducing Agent | Result | Reference |
| Sodium Dithionite (Na₂S₂O₄) | Desired product obtained | nih.govnih.gov |
| Stannous Chloride (SnCl₂) | Desired product not obtained | nih.gov |
| Zinc/HCl | Desired product not obtained | nih.gov |
| Palladium on Carbon (Pd/C), H₂ | Effective for the corresponding acid | nih.gov |
This table is interactive. Click on the headers to sort the data.
O-Alkylation Procedures
The synthesis of derivatives of Methyl 4-amino-3-hydroxybenzoate can be achieved through O-alkylation of the phenolic hydroxyl group. This reaction introduces an ether linkage, allowing for the creation of a library of analogous compounds with modified properties.
A general procedure for O-alkylation involves reacting the parent phenol (B47542) with an alkyl halide in the presence of a base. For example, in the synthesis of bosutinib, a related intermediate, methyl 4-hydroxy-3-methoxybenzoate, undergoes O-alkylation. researchgate.net The reaction is carried out by heating a mixture of the phenol, an alkylating agent like 1-bromo-3-chloropropane, and a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). researchgate.net The base deprotonates the phenol to form a more nucleophilic phenoxide ion, which then attacks the alkyl halide in a nucleophilic substitution reaction to form the ether product. This methodology is broadly applicable for producing various O-alkylated derivatives of hydroxybenzoate esters.
Advanced Synthetic Approaches
Modern organic synthesis increasingly relies on transition metal-catalyzed reactions to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. These methods offer powerful alternatives for the synthesis and derivatization of complex molecules like Methyl 4-amino-3-hydroxybenzoate.
Transition Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the construction of biaryl frameworks and other complex structures that are difficult to access through traditional methods. nih.gov
The Suzuki-Miyaura coupling reaction is a versatile palladium-catalyzed process that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate. libretexts.orgambeed.com This reaction is noted for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability of its starting materials. nih.gov
While direct Suzuki-Miyaura coupling on Methyl 4-amino-3-hydroxybenzoate itself is not standard, the reaction is highly relevant for the synthesis of its aryl derivatives. The strategy involves using a halogenated precursor, such as a bromo or iodo derivative of Methyl 4-amino-3-hydroxybenzoate. Such a precursor could be synthesized and then coupled with various aryl or heteroaryl boronic acids to generate a diverse array of C-3 arylated products.
Investigations into similar systems, such as unprotected ortho-bromoanilines, have demonstrated the feasibility of this approach. nih.gov A typical reaction would involve the halo-substituted benzoate (B1203000) ester, an arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable ligand), and a base (e.g., K₂CO₃ or Cs₂CO₃) in a suitable solvent system. nih.govnih.gov The choice of ligand, often a phosphine (B1218219) like Xantphos or an N-heterocyclic carbene (NHC), can be crucial for achieving high yields and catalyst turnover numbers. nih.gov This methodology provides a powerful tool for accessing derivatives that would be challenging to synthesize otherwise, opening avenues for structure-activity relationship studies in medicinal chemistry. researchgate.net
Buchwald-Hartwig Amination Studies
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands as a significant method for forming carbon-nitrogen (C-N) bonds. This reaction is instrumental in the synthesis of aryl amines from aryl halides and amines. wikipedia.org Its development has provided a more efficient and versatile alternative to traditional methods, which often have limitations regarding substrate scope and functional group tolerance. wikipedia.org
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine and deprotonation to form a palladium amide complex. Reductive elimination from this complex yields the desired aryl amine and regenerates the palladium(0) catalyst. wikipedia.org A potential side reaction is β-hydride elimination, which can lead to hydrodehalogenation of the arene. wikipedia.org
The choice of ligand is crucial for the success of the Buchwald-Hartwig amination. The evolution of this reaction has seen the development of several generations of catalyst systems. Early systems utilized monodentate phosphine ligands. Subsequent advancements introduced bidentate phosphine ligands like BINAP and DPPP, which improved reaction rates and yields, particularly for the coupling of primary amines. wikipedia.org More recently, the focus has shifted to sterically hindered phosphine ligands, which have further expanded the scope and efficiency of the reaction. wikipedia.org
While direct Buchwald-Hartwig amination studies specifically on methyl 4-amino-3-hydroxybenzoate are not extensively detailed in the provided search results, the principles of this reaction are broadly applicable to the synthesis of its derivatives. The presence of the amino and hydroxyl groups on the aromatic ring would require careful consideration of protecting group strategies to prevent undesired side reactions. The electronic nature of the substituents would also influence the reactivity of the aryl halide precursor.
Microwave-Assisted Synthesis Protocols
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to significantly reduced reaction times, increased yields, and improved purity of products compared to conventional heating methods. This technology has been successfully applied to the synthesis of various heterocyclic compounds and derivatives.
For instance, the synthesis of 4-amino-3-cyano-5-methoxycarbonyl-N-arylpyrazoles has been achieved through a microwave-activated Thorpe-Ziegler reaction of dicyanohydrazone intermediates. rsc.org This method provides a straightforward route to tetrasubstituted pyrazoles, which are valuable building blocks for more complex heterocyclic systems. rsc.org In one example, the reaction of a hydrazone in toluene under microwave irradiation for 15 minutes afforded the corresponding pyrazole (B372694) in 83% yield. rsc.org
Similarly, microwave irradiation has been effectively used in the synthesis of 3-aminobenzo[b]thiophene scaffolds, which are key components of various kinase inhibitors. nih.gov The reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of a base under microwave heating at 130°C resulted in the desired products in high yields (58-96%). nih.gov
The synthesis of N-benzylidene derivatives of 3-amino-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine has also been accomplished using microwave dielectric heating in two of the five synthetic steps. mdpi.com This approach highlights the utility of microwave assistance in multi-step syntheses. mdpi.com Furthermore, the synthesis of various triazole derivatives has been shown to be significantly more efficient under microwave irradiation compared to conventional heating, with reaction times reduced from hours to minutes and yields substantially improved. nih.gov
These examples underscore the potential of microwave-assisted protocols for the efficient and rapid synthesis of derivatives of methyl 4-amino-3-hydroxybenzoate, particularly for the construction of heterocyclic rings.
Principles of Green Chemistry in Synthetic Design
Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being incorporated into synthetic organic chemistry to develop more sustainable and environmentally friendly methods.
Key aspects of green chemistry include the use of safer solvents, renewable feedstocks, and catalytic reactions, as well as the design of energy-efficient processes. Microwave-assisted synthesis, as discussed previously, is often considered a green chemistry approach due to its potential for reduced energy consumption and shorter reaction times. nih.gov
The use of water as a solvent is another important green chemistry principle. In the synthesis of methyl 3-amino-4-hydroxybenzoate, water is utilized in the washing and purification steps to remove impurities. wisdomlib.org
Furthermore, the development of one-pot synthesis procedures, where multiple reaction steps are carried out in a single reaction vessel, aligns with green chemistry principles by reducing the need for intermediate purification steps, thereby minimizing solvent usage and waste generation. The synthesis of novel 4-Amino-pyrimidine-5-carbonitrile derivatives has been achieved through such one-pot methods. jneonatalsurg.com
The selection of starting materials and reagents is also a critical consideration in green chemistry. The synthesis of Orthocaine, a derivative of methyl 4-amino-3-hydroxybenzoate, has been explored using para-hydroxy methyl benzoate as a starting material in an effort to develop a more economical and straightforward method. wisdomlib.org
By integrating these principles into the design of synthetic routes for methyl 4-amino-3-hydroxybenzoate and its derivatives, chemists can contribute to the development of more sustainable chemical manufacturing processes.
Synthesis of Key Derivatives
Heterocyclic Compound Formation (e.g., Pyrazoles, Pyrimidines)
The core structure of methyl 4-amino-3-hydroxybenzoate is a versatile scaffold for the synthesis of various heterocyclic derivatives, including pyrazoles and pyrimidines, which are classes of compounds known for their diverse biological activities. nih.govnih.govchim.itnih.govnih.gov
Pyrazoles:
The synthesis of pyrazole derivatives often involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. chim.itnih.gov For example, a series of 1H-benzofuro[3,2-c]pyrazole derivatives were synthesized from 6-methoxybenzofuran-3(2H)-one. nih.gov The process involved deprotonation, reaction with an isothiocyanate, and subsequent condensation with hydrazine monohydrate. nih.gov Interestingly, this reaction also yielded a series of 5-methoxy-2-(3-(phenylamino)-1H-pyrazol-5-yl)phenol derivatives through a partial cleavage of the furan (B31954) ring. nih.gov
Another approach to pyrazole synthesis involves the Thorpe-Ziegler reaction of dicyanohydrazone intermediates, which can be promoted by microwave irradiation to produce 4-aminopyrazoles. rsc.org These aminopyrazoles serve as versatile building blocks for the synthesis of fused heterocyclic systems like pyrazolo[4,3-b]pyridines. rsc.org
Pyrimidines:
Pyrimidine (B1678525) derivatives can be synthesized through the condensation of a β-dicarbonyl compound or its enamine equivalent with an amidine or a related species. For instance, the synthesis of certain pyrimidine derivatives has been achieved through the condensation of an α,β-unsaturated ketone with 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate in glacial acetic acid. nih.gov The reaction proceeds through a series of steps including conjugate addition, intramolecular cyclization, and subsequent oxidation to form the final pyrimidine ring system. nih.gov
The synthesis of 4-amino-pyrimidine-5-carbonitrile derivatives has been accomplished using 2-(pyridin-4-ylmethylene)hydrazine-1-carboximidamide as a starting material. jneonatalsurg.com Additionally, pyrimidine conjugates have been synthesized via the nucleophilic substitution of chlorine in chloropyrimidines. nih.gov
Structurally Modified Analogs (e.g., this compound)
This compound, the methyl ester of 3-amino-4-hydroxybenzoic acid, is a structurally related analog and a known local anesthetic. wisdomlib.orgabmole.comnist.gov Its synthesis provides a direct example of the chemical modifications possible starting from a related benzoic acid scaffold.
A reported synthesis of this compound starts from para-hydroxy methyl benzoate. wisdomlib.org The process involves two key steps:
Nitration: The para-hydroxy methyl benzoate is nitrated using a mixture of concentrated nitric acid and sulfuric acid. This introduces a nitro group onto the aromatic ring, ortho to the hydroxyl group.
Reduction: The resulting nitro-substituted intermediate is then reduced to the corresponding amine. The study mentions the optimization of various reducing agents for this step. wisdomlib.org
The final product, this compound, is described as a fine white crystalline powder with a melting point of 98-100 °C. wisdomlib.org Its solubility is noted to be better in organic solvents like methanol and ethanol (B145695) compared to water. wisdomlib.org
Another synthetic route mentioned involves the esterification of 3-amino-4-hydroxybenzoic acid. echemi.com This can be achieved by reacting the acid with methanol in the presence of an acid catalyst, such as acetyl chloride, or by using (trimethylsilyl)diazomethane. echemi.com A different approach starts with 4-hydroxy-3-nitro-benzoic acid methyl ester, which is then reduced, for example, using palladium on carbon (Pd/C) and hydrogen gas, to yield the final product. echemi.com
These synthetic strategies highlight the chemical transformations that can be employed to create structurally modified analogs of methyl 4-amino-3-hydroxybenzoate, tailoring the molecule for specific applications.
Reactivity and Reaction Mechanisms of Methyl 4 Amino 3 Hydroxybenzoate
Functional Group Transformations
The reactivity of Methyl 4-amino-3-hydroxybenzoate is characterized by the distinct reactions of its three primary functional groups: the amino, hydroxyl, and methyl ester moieties. These groups can be selectively or concurrently transformed, leading to a wide array of derivatives.
Nucleophilic Substitution Reactions
The primary amino group and the hydroxyl group of Methyl 4-amino-3-hydroxybenzoate possess lone pairs of electrons, rendering them nucleophilic and susceptible to substitution reactions.
N-Acylation and O-Acylation: The amino and hydroxyl groups can be acylated using acyl chlorides or anhydrides under basic conditions to form the corresponding amides and esters. The relative nucleophilicity of the amino group makes it more reactive than the hydroxyl group, allowing for selective N-acylation under controlled conditions.
N-Alkylation and O-Alkylation: Similarly, alkylation can occur at both the nitrogen and oxygen atoms with alkyl halides. The amino group can undergo reactions such as Michael addition to activated alkenes, as seen in the reaction of 4-aminophenol (B1666318) with methyl acrylate (B77674) to form N-(4-hydroxyphenyl)-β-alanine methyl ester nih.gov.
Ester Hydrolysis: The methyl ester group can undergo nucleophilic acyl substitution, most notably hydrolysis, to yield 4-amino-3-hydroxybenzoic acid. This reaction can be catalyzed by either acid or base. Studies on the hydrolysis of similar compounds, like methyl paraben (methyl 4-hydroxybenzoate), show that the reaction proceeds efficiently under basic conditions researchgate.netnih.gov. The process involves the attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester.
Electrophilic Aromatic Substitution Reactions
The benzene (B151609) ring of Methyl 4-amino-3-hydroxybenzoate is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effects of the amino (-NH2) and hydroxyl (-OH) groups. These groups are ortho, para-directing. The methyl carboxylate group (-COOCH3) is a deactivating, meta-directing group.
The directing effects of the substituents are as follows:
-OH group directs: ortho (position 2) and para (position 5).
-NH2 group directs: ortho (position 5) and para (position 1, blocked).
-COOCH3 group directs: meta (positions 2 and 6).
The powerful activating and ortho-directing influence of the hydroxyl group, combined with the meta-directing effect of the ester, strongly favors substitution at the C2 position. The C5 position is also activated by both the hydroxyl and amino groups.
Nitration: Nitration of the aromatic ring is a key electrophilic substitution reaction. For instance, the synthesis of the isomeric compound, methyl 3-amino-4-hydroxybenzoate, is achieved by the nitration of p-hydroxy methyl benzoate (B1203000) using a mixture of concentrated nitric and sulfuric acids. This reaction introduces a nitro group at the position ortho to the hydroxyl group wisdomlib.orgaiinmr.com. A similar outcome is expected for Methyl 4-amino-3-hydroxybenzoate, with nitration occurring at an available position ortho to the activating groups.
Halogenation: Halogenation, such as bromination, is also feasible. The existence of compounds like methyl 3-bromo-4-hydroxybenzoate indicates that a halogen can be introduced onto the aromatic ring, likely at a position activated by the hydroxyl group nih.gov.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Position | Activating/Deactivating Groups | Predicted Outcome |
| C2 | Ortho to -OH, Meta to -COOCH3 | Highly Favored |
| C5 | Ortho to -NH2, Ortho to -OH | Favored |
| C6 | Meta to -COOCH3 | Disfavored |
Oxidative Transformations
The aminophenol core of Methyl 4-amino-3-hydroxybenzoate makes it particularly susceptible to oxidation. The presence of the electron-donating amino and hydroxyl groups lowers the oxidation potential of the aromatic ring.
Oxidation of p-aminophenol, a closely related structure, has been shown to proceed via the formation of a p-aminophenoxy free radical researchgate.net. This intermediate can then undergo further reactions to form quinone imines, which are highly reactive and can polymerize, leading to colored, often polymeric materials researchgate.netrsc.org. The oxidation can be initiated by chemical oxidants, enzymes (like peroxidase), or even auto-oxidation in the presence of air, particularly under alkaline conditions researchgate.netrsc.orgnih.gov. This inherent instability towards oxidation is a critical consideration in the handling and storage of this compound kajay-remedies.com.
Reductive Reactions
The functional groups on Methyl 4-amino-3-hydroxybenzoate can also undergo reduction.
Reduction of the Nitro Group (in precursors): The synthesis of aminophenols often involves the reduction of a preceding nitro compound. This transformation is commonly achieved with high efficiency using various reducing agents. Methods include catalytic hydrogenation with hydrogen gas over a palladium-carbon catalyst (Pd/C) or using chemical reducing agents like sodium dithionite (B78146) (Na2S2O4) wisdomlib.orggoogle.com.
Reduction of the Ester Group: The methyl ester can be reduced to a primary alcohol (a hydroxymethyl group) using powerful reducing agents like lithium aluminum hydride (LiAlH4) masterorganicchemistry.com. This reaction would convert Methyl 4-amino-3-hydroxybenzoate into (4-amino-3-hydroxyphenyl)methanol.
Reduction of the Aromatic Ring: Under more forcing conditions, such as high-pressure catalytic hydrogenation, the benzene ring itself can be reduced to a cyclohexane (B81311) ring.
Mechanistic Investigations of Derivatization Reactions
The mechanisms of the primary derivatization reactions of Methyl 4-amino-3-hydroxybenzoate are well-established in organic chemistry.
Electrophilic Aromatic Substitution: The mechanism involves the generation of a strong electrophile (e.g., the nitronium ion, NO2+, from nitric and sulfuric acids). The electron-rich aromatic ring then acts as a nucleophile, attacking the electrophile to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A base then removes a proton from the carbon bearing the new substituent, restoring the aromaticity of the ring aiinmr.com.
Nucleophilic Acyl Substitution: The hydrolysis of the ester group under basic conditions proceeds through a two-step mechanism. First, a hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the methoxide (B1231860) ion is eliminated, and after proton transfer, the carboxylate and methanol (B129727) are formed researchgate.netnih.gov.
Oxidation: The oxidation of the aminophenol moiety is believed to occur via a free-radical mechanism. A one-electron oxidation of the molecule forms a semiquinoneimine radical, which can then dimerize or undergo further oxidation to a quinoneimine researchgate.net.
Chemical Stability under Diverse Reaction Conditions
The stability of Methyl 4-amino-3-hydroxybenzoate is a significant factor in its synthesis, storage, and application.
Oxidative Stability: The compound is sensitive to oxidation, a characteristic feature of aminophenols kajay-remedies.com. Exposure to air (auto-oxidation), light, and oxidizing agents can lead to the formation of colored degradation products, primarily quinone-imine derivatives and polymers researchgate.netrsc.org. Stability is generally lower at higher pH values, where the phenoxide ion is formed, which is even more susceptible to oxidation. Theoretical studies using Density Functional Theory (DFT) on aminophenol isomers suggest that while the 4-amino-3-hydroxy substitution pattern is more stable than the 2- and 4-aminophenol isomers, it is still inherently reactive towards oxidation researchgate.net.
Hydrolytic Stability: The methyl ester linkage is susceptible to hydrolysis. The rate of hydrolysis is significantly increased in the presence of strong acids or, more notably, strong bases researchgate.net. It is relatively stable in neutral aqueous solutions at ambient temperature.
Thermal Stability: While specific data for this compound is not readily available, aminophenol derivatives can be prone to decomposition at elevated temperatures, often in conjunction with oxidation.
Table 2: Summary of Chemical Stability
| Condition | Stability | Notes |
| Acidic pH | Moderate | Ester hydrolysis can be catalyzed. |
| Neutral pH | Relatively Stable | Slow hydrolysis and oxidation may occur over time. |
| Alkaline pH | Low | Prone to rapid oxidation and ester hydrolysis. |
| Exposure to Air/Light | Low | Susceptible to oxidation, leading to discoloration. |
| Presence of Oxidants | Very Low | Readily oxidized to quinone-imines and polymers. |
| Presence of Reductants | Stable | The aminophenol moiety is generally stable. |
Applications in Medicinal Chemistry and Biological Sciences
Biological Activities and Mechanisms
Antimicrobial Properties
Antibacterial Efficacy (e.g., Neisseria gonorrhoeae, Treponema pallidum, Escherichia coli)
Comprehensive studies detailing the specific antibacterial efficacy of Methyl 4-amino-3-hydroxybenzoate against pathogens such as Neisseria gonorrhoeae, Treponema pallidum, and Escherichia coli are not extensively documented in the reviewed scientific literature. While the parent acid, 4-amino-3-hydroxybenzoic acid, has been produced in engineered Escherichia coli, studies measuring the inhibitory or bactericidal concentrations of the methyl ester against these specific bacteria were not identified. nih.govgoogle.com
Antifungal Efficacy (e.g., Candida albicans)
Antiviral Investigations (e.g., Herpes simplex, HIV)
Investigations into the potential antiviral activity of Methyl 4-amino-3-hydroxybenzoate against viruses such as Herpes simplex (HSV) and Human Immunodeficiency Virus (HIV) are not prominently featured in the available research. Studies on related but distinct molecules, such as methyl gallate for HSV or complex pyrazole (B372694) derivatives for HIV, have been conducted, but specific data focusing solely on Methyl 4-amino-3-hydroxybenzoate were not found. nih.govrsc.org
Antiprotozoal Efficacy (e.g., Trichomonas vaginalis)
Specific studies evaluating the efficacy of Methyl 4-amino-3-hydroxybenzoate against the protozoan Trichomonas vaginalis were not identified in the reviewed literature.
Note on Data Tables: The creation of interactive data tables with detailed research findings, such as Minimum Inhibitory Concentration (MIC) values, is precluded by the absence of specific quantitative data for Methyl 4-amino-3-hydroxybenzoate against the outlined pathogens in the searched sources.
Proposed Mechanisms of Antimicrobial Action (e.g., Protein Synthesis Inhibition)
While Methyl 4-amino-3-hydroxybenzoate itself is a subject of ongoing research, the antimicrobial mechanisms of its structural relatives, such as parabens (e.g., methylparaben or Methyl 4-hydroxybenzoate), have been studied more extensively. Parabens are known to be effective against a broad spectrum of microorganisms, particularly molds and yeasts. nih.gov The primary proposed function is the inhibition of the growth of bacteria, yeast, and mold, which prevents microbial spoilage in various products. One early hypothesis for the mode of action of phenols, a related class of compounds, suggested that they may inhibit the production of essential amino acids and their subsequent conversion to other amino acids necessary for bacterial cell division. nih.gov Generally, preservatives like parabens tend to be more active against Gram-positive bacteria than Gram-negative bacteria. nih.gov
Anticancer Research
The potential of benzoate (B1203000) derivatives in oncology is an active area of investigation, with studies exploring their role in inhibiting key signaling pathways and modulating cancer cell proliferation.
Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are crucial targets in cancer therapy because their overexpression is found in various malignancies, including breast, colon, and lung cancer. nih.gov Inhibition of these receptors can induce apoptosis in cancer cells. nih.gov Research into novel derivatives of structurally similar compounds, such as 4-amino-3-chloro benzoate ester, has been aimed at targeting EGFR tyrosine kinase. nih.gov In silico and in vitro studies of these derivatives have shown promising results. nih.gov For instance, certain hydrazine-1-carbothioamide derivatives of 4-amino-3-chloro benzoate ester demonstrated a favorable binding pattern to EGFR. nih.gov Molecular docking studies are frequently employed to predict the interaction and binding orientation of such compounds within the active sites of EGFR and HER2 tyrosine kinases. researchgate.net
Research has demonstrated that compounds structurally related to Methyl 4-amino-3-hydroxybenzoate can directly impact cell proliferation. A study on methyl p-hydroxybenzoate (MHB), which shares the core benzoate structure but lacks the 3-hydroxy and 4-amino groups, found that it significantly altered the growth rate of mouse embryonic stem cells in culture. nih.gov The study also revealed that MHB affected the expression of genes related to pathways that modulate cell growth. nih.gov Further investigation into derivatives of 4-amino-3-chloro benzoate ester showed that specific compounds could induce cytotoxicity in various cancer cell lines, including A549 (lung), HepG2 (liver), and HCT-116 (colon), by targeting EGFR and activating downstream apoptotic pathways. nih.gov
Table 1: In Vitro Anticancer Activity of Selected Benzoate Derivatives
| Compound Type | Cell Line | Effect | Mechanism |
| Hydrazine-1-carbothioamide derivative (N5a) | A549, HepG2, HCT-116 | Cytotoxicity | EGFR Targeting, Caspase 3/8 Activation nih.gov |
| Methyl p-hydroxybenzoate (MHB) | Mouse Embryonic Stem Cells | Altered Growth Rate | Modulation of Gene Expression nih.gov |
The inhibition of EGFR is a cornerstone of targeted therapy for metastatic colorectal cancer (mCRC), particularly for patients with RAS wild-type tumors. nih.govnih.gov The development of EGFR inhibitors has been a focus of research, as these agents can improve survival outcomes when added to chemotherapy regimens like FOLFIRI or FOLFOX. nih.gov Given that derivatives of 4-aminobenzoate (B8803810) have been specifically designed and tested as EGFR inhibitors, this line of research holds potential relevance for mCRC. nih.gov The demonstrated ability of these compounds to induce cytotoxicity in colorectal cancer cell lines (HCT-116) further supports their investigation for this indication. nih.gov
Enzyme Modulation Studies
The interaction of small molecules with metabolic enzymes is a critical aspect of drug development and toxicology.
Studies on compounds with structural similarities to Methyl 4-amino-3-hydroxybenzoate have indicated a potential for interaction with the Cytochrome P450 (CYP450) family of enzymes. For example, 3-aminobenzamide (B1265367), which shares the aminobenzamide core, has been shown to be an inhibitor of P450 enzymes. nih.gov In vitro experiments revealed that 3-aminobenzamide significantly reduced the NADPH-dependent covalent binding of [14C]dichlobenil and the hydroxylation of p-nitrophenol in rat olfactory microsomes, activities mediated by CYP450. nih.gov Furthermore, it markedly decreased the P450-dependent metabolic activation of the procarcinogen NNK in these microsomes. nih.gov These findings suggest that the aminobenzoate scaffold may confer CYP450 inhibitory properties.
Interactions with Biological Macromolecules
The interaction of small molecules like methyl 4-amino-3-hydroxybenzoate with biological macromolecules such as proteins and nucleic acids is governed by fundamental intermolecular forces. nih.gov These interactions are critical for the molecule's biological activity and metabolic fate. The primary forces at play are hydrogen bonding and electrostatic interactions. bakerlab.orgulster.ac.uk
Hydrogen bonds are highly directional interactions crucial for molecular recognition at the active sites of enzymes or receptors. bakerlab.org The structure of methyl 4-amino-3-hydroxybenzoate contains several groups capable of participating in hydrogen bonding: the amino (-NH₂) group, the hydroxyl (-OH) group, and the ester's carbonyl oxygen (C=O).
Amino and Hydroxyl Groups as Donors: The hydrogen atoms on the amino and hydroxyl groups can act as hydrogen bond donors to electronegative atoms (like oxygen or nitrogen) on amino acid residues of a protein (e.g., the side chains of aspartate, glutamate, or asparagine).
Carbonyl Oxygen and Hydroxyl Oxygen as Acceptors: The lone pairs of electrons on the carbonyl oxygen and the hydroxyl oxygen can act as hydrogen bond acceptors from donor groups on a protein, such as the amide hydrogens of the peptide backbone or the hydrogens of amino acid side chains like serine, threonine, or lysine.
In a related compound, methyl 4-amino-3-methylbenzoate, crystal structure analysis revealed that intermolecular N-H⋯O hydrogen bonds link molecules into chains, stabilizing the crystal lattice. researchgate.net This demonstrates the strong tendency of the amino group and the ester's carbonyl oxygen to engage in such interactions.
Electrostatic interactions occur between charged or polar regions of molecules and are fundamental to how a molecule orients itself within a biological environment. ulster.ac.ukutmb.edu The amino group on the aromatic ring of methyl 4-amino-3-hydroxybenzoate can be protonated (–NH₃⁺) under physiological pH, conferring a positive charge. This allows for favorable electrostatic interactions with negatively charged amino acid residues on a protein surface, such as aspartate and glutamate. ulster.ac.uk
Conversely, the electron-rich aromatic ring and the polar carbonyl and hydroxyl groups can create partial negative charges, leading to dipole-dipole interactions with corresponding polar regions of a macromolecule. These forces, in conjunction with hydrogen bonds, guide the molecule to its binding site and contribute to the stability of the molecule-macromolecule complex. nih.gov
Biochemical Pathway Investigations
The biodegradation of aromatic compounds is a key feature of microbial metabolism. Bordetella sp. strain 10d is a bacterium capable of metabolizing 4-amino-3-hydroxybenzoic acid, the parent acid of methyl 4-amino-3-hydroxybenzoate. oup.com Studies on this strain have elucidated a unique metabolic pathway for 2-aminophenols. The catabolism in strain 10d proceeds through a modified meta-cleavage pathway. oup.com
Cell extracts from Bordetella sp. strain 10d grown on 4-amino-3-hydroxybenzoate demonstrated high activity for several key enzymes in the pathway, including 2-hydroxymuconic 6-semialdehyde dehydrogenase, 4-oxalocrotonate tautomerase, 4-oxalocrotonate decarboxylase, and 2-oxopent-4-enoate (B1242333) hydratase. oup.com Notably, the pathway proceeds via a dehydrogenative route rather than a hydrolytic one, which distinguishes it from other known pathways for similar compounds. oup.com
Through experiments using cell extracts from Bordetella sp. strain 10d, several key metabolic intermediates in the degradation of 4-amino-3-hydroxybenzoic acid have been identified. oup.com The initial substrate is converted to 2-hydroxymuconic 6-semialdehyde, which is then further metabolized. The identification of these intermediates was crucial in proposing the complete metabolic pathway. oup.com
When 2-hydroxymuconic 6-semialdehyde was used as a substrate in the presence of NAD⁺ and cell extracts, a series of downstream products were identified, culminating in the formation of pyruvic acid, which can enter central metabolism. oup.com
Table 2: Metabolic Intermediates in the Degradation of 4-Amino-3-hydroxybenzoic Acid by Bordetella sp. Strain 10d
| Order | Metabolic Intermediate | Reference |
|---|---|---|
| 1 | 2-hydroxymuconic 6-semialdehyde | oup.com |
| 2 | 4-oxalocrotonic acid | oup.com |
| 3 | 2-oxopent-4-enoic acid | oup.com |
| 4 | 4-hydroxy-2-oxovaleric acid | oup.com |
| 5 | Pyruvic acid (Final Product) | oup.com |
Characterization of Metabolizing Enzymes
While specific enzymatic characterization for Methyl 4-amino-3-hydroxybenzoate is not extensively documented in publicly available research, significant insights can be drawn from the metabolic pathway of its parent compound, 4-amino-3-hydroxybenzoic acid. In biological systems, it is a common metabolic fate for ester-containing compounds to undergo hydrolysis to their corresponding carboxylic acid and alcohol. Therefore, the enzymatic degradation of 4-amino-3-hydroxybenzoic acid is highly relevant to understanding the biological processing of its methyl ester.
Research on Bordetella sp. strain 10d has detailed a metabolic pathway for 4-amino-3-hydroxybenzoic acid. tandfonline.comnih.gov This bacterium metabolizes the compound through a modified meta-cleavage pathway. tandfonline.comnih.gov The initial step involves a dioxygenase that opens the aromatic ring. The resulting intermediate is then processed by a series of enzymes that have been purified and characterized. nih.gov
Cell extracts from Bordetella sp. strain 10d grown on 4-amino-3-hydroxybenzoate demonstrated high activity for several key enzymes in this pathway. nih.gov The metabolism proceeds via a dehydrogenative route rather than a hydrolytic one for the ring cleavage product. tandfonline.comnih.gov The identified intermediates in this pathway, starting from 2-hydroxymuconic 6-semialdehyde (derived from 4-amino-3-hydroxybenzoic acid), include 4-oxalocrotonic acid, 2-oxopent-4-enoic acid, and 4-hydroxy-2-oxovaleric acid, with the final product being pyruvic acid. tandfonline.comnih.gov
The table below summarizes the key enzymes involved in the metabolism of 4-amino-3-hydroxybenzoic acid in Bordetella sp. strain 10d.
| Enzyme | Function in Pathway | Cofactor/Dependency |
| 4-amino-3-hydroxybenzoate 2,3-dioxygenase | Catalyzes the ring cleavage of 4-amino-3-hydroxybenzoic acid. tandfonline.com | - |
| 2-amino-5-carboxymuconic 6-semialdehyde deaminase | Deaminates the ring cleavage product to form 2-hydroxymuconic 6-semialdehyde. tandfonline.com | - |
| 2-hydroxymuconic 6-semialdehyde dehydrogenase | Catalyzes the dehydrogenation of 2-hydroxymuconic 6-semialdehyde. nih.gov | NAD+ |
| 4-oxalocrotonate tautomerase | Isomerizes the product of the dehydrogenase reaction. nih.gov | - |
| 4-oxalocrotonate decarboxylase | Decarboxylates the tautomerized product. nih.gov | - |
| 2-oxopent-4-enoate hydratase | Hydrates the product of the decarboxylase reaction. nih.gov | - |
Proteomics Research Applications
Currently, there is a lack of specific proteomics research applications that utilize Methyl 4-amino-3-hydroxybenzoate as a primary tool or subject of investigation within the reviewed scientific literature.
Proteomics studies often employ small molecules as probes or ligands to study protein interactions, identify protein targets of bioactive compounds, or elucidate metabolic pathways. While the parent compound, 4-amino-3-hydroxybenzoic acid, and its isomers are known to interact with various proteins and have been the subject of metabolic and toxicological studies, specific applications of Methyl 4-amino-3-hydroxybenzoate in the field of proteomics have not been prominently reported. nih.govnih.gov
Future proteomics research could potentially explore the protein binding profile of Methyl 4-amino-3-hydroxybenzoate to identify specific enzymes involved in its metabolism, such as esterases that would hydrolyze it to 4-amino-3-hydroxybenzoic acid, or to discover novel protein targets that could mediate its biological effects.
Industrial and Materials Science Applications of Methyl 4 Amino 3 Hydroxybenzoate
Utilization in Agrochemical Development
Methyl 4-amino-3-hydroxybenzoate is recognized as an important intermediate in the organic synthesis of agrochemicals. chemicalbook.com Its functional groups are reactive and allow for its integration into larger, more complex molecules designed for agricultural use. The development of new agrochemicals, such as herbicides, insecticides, and fungicides, often relies on such versatile building blocks to create active ingredients with specific biological activities. While not an active agrochemical agent itself, its role as a precursor is critical in the manufacturing pipeline for these essential agricultural products. chemicalbook.comvaikunthchemicals.in
Table 1: Role of Methyl 4-amino-3-hydroxybenzoate in Agrochemicals
| Application Area | Role of Compound | Potential Outcome |
|---|
Role in Dyestuff and Pigment Synthesis
The chemical structure of Methyl 4-amino-3-hydroxybenzoate makes it a suitable precursor for the synthesis of dyestuffs. chemicalbook.com The presence of the amino group (-NH2) on the aromatic ring is particularly significant, as it can be readily converted into a diazonium salt. This salt can then be coupled with other aromatic compounds (coupling components) to form azo dyes, which represent a large and important class of synthetic colorants. The final color and properties of the dye, such as lightfastness and solubility, are influenced by the specific chemical structure of the precursors used. Research into azo dyes derived from similar benzoic acid structures highlights the importance of such intermediates in creating new colorants for various applications, including textiles and polymers. rasayanjournal.co.in
Table 2: Application in Dyestuff Manufacturing
| Process Step | Function of Compound | Resulting Chemical Class |
|---|---|---|
| Diazotization | The amino group is converted to a diazonium salt. | Azo Compounds rasayanjournal.co.in |
Applications in Specialty Chemical Production
Beyond agrochemicals and dyes, Methyl 4-amino-3-hydroxybenzoate is a starting material for a range of specialty chemicals. chemicalbook.comvaikunthchemicals.in Specialty chemicals are produced for specific end-uses and are valued for their performance characteristics. The compound's multiple reactive sites—the amino, hydroxyl, and ester groups—allow chemists to modify the molecule in various ways to tailor it for specific applications. This versatility makes it a key component in the synthesis of fine chemicals used in research and specialized industrial processes. chemicalbook.comvaikunthchemicals.in
Table 3: Versatility in Specialty Chemical Synthesis
| Functional Group | Potential Reaction Type | Application Field |
|---|---|---|
| Amino Group (-NH2) | Amidation, Diazotization | Pharmaceuticals, Polymers, Dyes chemicalbook.coma2bchem.com |
| Hydroxyl Group (-OH) | Etherification, Esterification | Material Science, Organic Synthesis researchgate.netgoogle.com |
Material Science Precursors
In the field of materials science, precursor molecules are essential for building polymers and other advanced materials with unique properties. Methyl 4-amino-3-hydroxybenzoate and its derivatives are notable for their role in creating high-performance polymers.
Methyl 4-amino-3-hydroxybenzoate is closely related to 3-amino-4-hydroxybenzoic acid, a key monomer used in the synthesis of polybenzoxazoles (PBOs). researchgate.netgoogle.com PBOs are a class of high-performance polymers known for their exceptional thermal stability, high mechanical strength, and chemical resistance. researchgate.net The synthesis involves a polycondensation reaction where the ortho-positioned amino and hydroxyl groups of the precursor molecule react to form the rigid oxazole (B20620) ring structure that constitutes the polymer backbone. researchgate.netgoogle.com
Research has demonstrated the synthesis of bio-based PBOs from 3-amino-4-hydroxybenzoic acid, resulting in polymers with high molecular weights and outstanding thermal properties. researchgate.net These polymers exhibit liquid crystalline behavior, which allows them to be spun into high-strength fibers, such as Zylon™. researchgate.net The resulting PBO materials are used in applications demanding extreme performance, including aerospace components and protective fabrics.
Table 4: Research Findings on PBOs from Related Precursors
| Property | Finding | Source |
|---|---|---|
| Thermal Stability | T10 values (temperature for 10% weight loss) are over 400°C. | researchgate.net |
| Glass Transition Temp. (Tg) | Values are over 170°C, higher than many conventional bio-based polymers. | researchgate.net |
| Molecular Weight | High weight average molecular weights achieved, in the range of 5.70–7.20 × 10⁴ g/mol . | researchgate.net |
| Mechanical Properties | Resultant fibers show high Young's modulus and mechanical strength. | researchgate.net |
Advanced Analytical and Spectroscopic Characterization of Methyl 4 Amino 3 Hydroxybenzoate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous identification of organic compounds by providing detailed information about the chemical environment of individual atoms.
Proton (¹H) NMR Analysis
Proton NMR (¹H NMR) analysis provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For aromatic compounds like Methyl 4-amino-3-hydroxybenzoate, the chemical shifts (δ) of the aromatic protons are highly sensitive to the nature and position of the substituents on the benzene (B151609) ring.
For a related isomer, Methyl 3-amino-4-hydroxybenzoate, the NIST WebBook provides reference data, which can serve as a comparative guide. nist.gov Similarly, the analysis of various substituted methylbenzoates shows distinct patterns in the aromatic region (typically δ 7.0-8.5 ppm) and a characteristic singlet for the methyl ester protons (-OCH₃) around δ 3.8-3.9 ppm. rsc.org
Table 1: Predicted ¹H NMR Chemical Shifts for Methyl 4-amino-3-hydroxybenzoate This table is a prediction based on data from analogous compounds.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic-H | ~7.5 - 7.7 | d | ~2.0 |
| Aromatic-H | ~7.2 - 7.4 | dd | ~8.5, 2.0 |
| Aromatic-H | ~6.7 - 6.9 | d | ~8.5 |
| -OH | ~9.0 - 10.0 | s (broad) | N/A |
| -NH₂ | ~4.0 - 5.0 | s (broad) | N/A |
Carbon-13 (¹³C) NMR Analysis
Carbon-13 NMR provides information about the carbon skeleton of a molecule. The chemical shifts in ¹³C NMR are indicative of the type of carbon atom (e.g., C=O, aromatic C, aliphatic C).
As with ¹H NMR, a specific ¹³C NMR spectrum for Methyl 4-amino-3-hydroxybenzoate is not available in the search results. However, data from isomers and related compounds provide a strong basis for predicting the spectrum. For its parent acid, 4-Amino-3-hydroxybenzoic acid, ¹³C NMR data is available. chemicalbook.com The spectrum of Methyl 4-hydroxybenzoate (B8730719) shows the carbonyl carbon of the ester at approximately 168.7 ppm and the methyl carbon at 52.3 ppm. bmrb.io The aromatic carbons resonate between 116 and 164 ppm. bmrb.io The presence of the amino group in Methyl 4-amino-3-hydroxybenzoate would significantly shift the carbons it is attached to and those in the para position.
Table 2: Predicted ¹³C NMR Chemical Shifts for Methyl 4-amino-3-hydroxybenzoate This table is a prediction based on data from analogous compounds.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Ester) | ~167 |
| C-OH | ~145-150 |
| C-NH₂ | ~140-145 |
| C-COOCH₃ | ~120-125 |
| Aromatic C-H | ~115-125 |
| Aromatic C-H | ~115-120 |
| Aromatic C-H | ~110-115 |
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for determining molecular weight and elemental composition.
Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound like Methyl 4-amino-3-hydroxybenzoate, which contains polar functional groups (-OH and -NH₂), direct analysis by GC-MS can be challenging due to low volatility and potential interactions with the GC column. jfda-online.com
To overcome these issues, chemical derivatization is often employed. jfda-online.com This process converts the polar functional groups into less polar, more volatile derivatives. Common derivatization methods include:
Silylation: Reacting the analyte with a silylating agent (e.g., BSTFA) to convert -OH and -NH₂ groups into trimethylsilyl (B98337) (TMS) ethers and amines.
Acylation: Using acylating agents (e.g., trifluoroacetic anhydride) to form esters and amides, which are more volatile. jfda-online.com
Alkylation: Converting acidic protons into alkyl groups. nih.gov
Once derivatized, the compound can be analyzed on a standard GC-MS system, typically using a non-polar or medium-polarity capillary column (e.g., DB-5ms). The mass spectrometer, often a quadrupole or ion trap, provides a mass spectrum of the derivatized analyte, which can be used for identification and quantification. researchgate.netnih.gov
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Applications
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a highly suitable technique for analyzing polar, non-volatile compounds like Methyl 4-amino-3-hydroxybenzoate and its derivatives without the need for derivatization. vu.edu.au It is widely used for the analysis of hydroxybenzoic and aminobenzoic acids in various matrices. springernature.comnih.govresearchgate.net
Common methodologies involve:
Chromatography: Reversed-phase HPLC is the most common separation mode. Analytes are separated on a C18 or biphenyl (B1667301) stationary phase. vu.edu.auvu.edu.au
Mobile Phase: A gradient elution using a mixture of water and an organic solvent (typically acetonitrile (B52724) or methanol) with an acidic modifier like formic acid is frequently employed to achieve good peak shape and separation. vu.edu.auresearchgate.net
Ionization: Electrospray ionization (ESI) is the preferred ionization technique, which can be operated in either positive or negative ion mode depending on the analyte's structure and the mobile phase pH.
Detection: Tandem mass spectrometry (MS/MS) is often used for enhanced selectivity and sensitivity, particularly in complex samples. nih.govnih.gov
Table 3: Typical HPLC-MS Methodologies for Analysis of Hydroxybenzoic Acid Derivatives
| Parameter | Description | Reference(s) |
|---|---|---|
| Column | Reversed-phase C18 or Biphenyl | vu.edu.auvu.edu.auresearchgate.net |
| Mobile Phase A | Water with 0.1% Formic Acid | vu.edu.aunih.gov |
| Mobile Phase B | Acetonitrile or Methanol (B129727) | vu.edu.auresearchgate.netnih.gov |
| Elution | Gradient | researchgate.netnih.gov |
| Ionization | Electrospray (ESI), Positive or Negative Mode | vu.edu.aunih.gov |
| Detection | Tandem Mass Spectrometry (MS/MS) | vu.edu.aunih.gov |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 ppm. This precision allows for the unambiguous determination of a compound's elemental formula. For Methyl 4-amino-3-hydroxybenzoate (C₈H₉NO₃), the theoretical exact mass can be calculated. nist.govbiosynth.comsigmaaldrich.com
An HRMS analysis would be able to distinguish the molecular ion of Methyl 4-amino-3-hydroxybenzoate from other ions that might have the same nominal mass but a different elemental composition. This capability is crucial for confirming the identity of the compound in research and quality control settings. rsc.org
Molecular Formula: C₈H₉NO₃
Monoisotopic Mass (Theoretical): 167.05824 Da
Average Mass: 167.162 g/mol nist.govbiosynth.com
An experimental HRMS measurement yielding a mass of 167.0582 ± 0.0008 (for 5 ppm accuracy) would provide strong evidence for the presence and correct elemental composition of Methyl 4-amino-3-hydroxybenzoate.
Chromatographic Separations
Chromatographic methods are essential for separating methyl 4-amino-3-hydroxybenzoate from starting materials, by-products, and other impurities, as well as for assessing the purity of the final compound.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of methyl 4-amino-3-hydroxybenzoate with high accuracy and precision. Reversed-phase HPLC (RP-HPLC) is commonly employed, where the stationary phase is nonpolar (like C8 or C18) and the mobile phase is a more polar solvent mixture.
The purity of the synthesized compound is determined by integrating the area of the peak corresponding to methyl 4-amino-3-hydroxybenzoate and comparing it to the total area of all peaks in the chromatogram. A purity level of 98.0% or higher is often required for subsequent applications. avantorsciences.com The development of a stability-indicating HPLC method is crucial, ensuring that the peak for the main compound is well-resolved from any potential degradants that might form under stress conditions. nih.gov
Several HPLC methods have been developed for the analysis of related aminobenzoic acid and hydroxybenzoate compounds. researchgate.netgoogle.com These methods often utilize a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (often with pH adjusted to the acidic range) and an organic solvent like acetonitrile or methanol. researchgate.netgoogle.com Detection is typically performed using a UV detector at a wavelength where the analyte exhibits strong absorbance, such as 254 nm. researchgate.netgoogle.com
Table 1: Exemplary HPLC Conditions for Analysis of Hydroxybenzoate Derivatives
| Parameter | Condition 1 | Condition 2 |
| Column | Supelco L7 (C8), 25 cm x 4.6 mm, 5 µm researchgate.net | Agilent Sb-C18, 150 mm x 5 µm google.com |
| Mobile Phase | Methanol:Water (45:55 v/v), pH 4.8 researchgate.net | Acetonitrile:Water (1:1), pH 4.0 google.com |
| Flow Rate | 1.0 mL/min researchgate.netgoogle.com | 1.0 mL/min researchgate.netgoogle.com |
| Detection | UV at 254 nm researchgate.netgoogle.com | UV at 254 nm researchgate.netgoogle.com |
| Retention Time | 5.34 min (for Methyl 4-hydroxy benzoate) researchgate.net | Not specified |
This table presents conditions used for closely related compounds, which serve as a starting point for method development for Methyl 4-amino-3-hydroxybenzoate.
Thin Layer Chromatography (TLC) is an indispensable tool for qualitatively monitoring the progress of chemical reactions, such as the synthesis of methyl 4-amino-3-hydroxybenzoate from its nitro precursor. wisdomlib.org It is a simple, rapid, and cost-effective method to determine the presence of starting materials, intermediates, and products in a reaction mixture. orgchemboulder.com
In a typical synthesis involving the reduction of a nitro group, TLC can be used to track the disappearance of the starting material (e.g., methyl 3-nitro-4-hydroxybenzoate) and the concurrent appearance of the desired amine product. wisdomlib.org The choice of the mobile phase (eluent) is critical and depends on the polarity of the compounds being separated. silicycle.com Since methyl 4-amino-3-hydroxybenzoate contains polar amine and hydroxyl groups, a relatively polar solvent system is required to achieve adequate migration on a silica (B1680970) gel plate. silicycle.com The spots are visualized under UV light or by using a staining agent. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter for identifying components. orgchemboulder.com
Table 2: Potential TLC Solvent Systems for Aromatic Amines
| Solvent System (v/v) | Stationary Phase | Application Notes |
| Ethyl Acetate / Hexane (varying ratios) | Silica Gel | A common starting system; polarity is adjusted by changing the ratio. silicycle.com |
| Methanol / Dichloromethane (e.g., 5:95) | Silica Gel | Suitable for polar compounds that do not move in less polar systems. silicycle.com |
| Toluene (B28343) / Acetone | Silica Gel | An alternative system for varying polarity. silicycle.com |
| Butanol / Acetic Acid / Water (40:10:50) | Silica Gel | Used for aniline-type bases; the upper layer is used as the mobile phase. sciencemadness.org |
This table provides general solvent systems that have been found effective for the separation of aromatic amines and can be adapted for monitoring reactions involving Methyl 4-amino-3-hydroxybenzoate.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for the identification of functional groups within a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, the presence of key bonds in methyl 4-amino-3-hydroxybenzoate can be confirmed. wisdomlib.org The spectrum provides a molecular "fingerprint," which is unique to the compound. rsc.org
The IR spectrum of methyl 4-amino-3-hydroxybenzoate displays characteristic absorption bands corresponding to its primary functional groups. The NIST Chemistry WebBook provides reference spectra for this compound, confirming its structural features. nist.gov The broad absorption for the O-H group of the phenol (B47542) and the distinct N-H stretches of the primary amine are typically found in the higher wavenumber region. The strong, sharp peak for the C=O of the ester group is a prominent feature in the double-bond region.
Table 3: Characteristic IR Absorption Bands for Methyl 4-amino-3-hydroxybenzoate
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Appearance |
| Phenol | O–H stretch | 3200 - 3600 | Broad |
| Primary Amine | N–H stretch | 3300 - 3500 | Two sharp peaks (symmetric & asymmetric) chemguide.co.uk |
| Aromatic Ring | C–H stretch | 3000 - 3100 | Sharp |
| Ester | C=O stretch | ~1730 | Strong, sharp chemguide.co.uk |
| Aromatic Ring | C=C stretch | 1500 - 1600 | Medium to weak |
| Ester / Phenol | C–O stretch | 1000 - 1300 | Strong |
This table is based on general IR correlation charts and data from the NIST WebBook for Methyl 3-amino-4-hydroxybenzoate. nist.govchemistrytalk.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Reaction Monitoring
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to electronic transitions between energy levels. This technique is particularly useful for monitoring reactions that involve a change in the chromophore system of the molecule, such as the synthesis of methyl 4-amino-3-hydroxybenzoate. nih.gov
The synthesis of methyl 4-amino-3-hydroxybenzoate typically proceeds via the reduction of a nitro-substituted precursor, such as methyl 4-hydroxy-3-nitrobenzoate. The nitro group (–NO₂) is a strong chromophore, and its reduction to an amino group (–NH₂) leads to a significant change in the UV-Vis absorption spectrum. Specifically, the conversion often results in a hypsochromic shift (blue shift) of the maximum absorption wavelength (λmax). researchgate.net
By taking aliquots from the reaction mixture at different time intervals and measuring their UV-Vis spectra, one can monitor the decrease in the absorbance of the starting material's λmax and the increase in the absorbance corresponding to the product. This allows for the tracking of reaction kinetics and the determination of the reaction endpoint. nih.gov
Table 4: Conceptual UV-Vis Spectral Changes During Synthesis
| Compound Type | Key Chromophores | Expected λmax Range (in Ethanol) | Notes |
| Starting Material (e.g., Methyl 4-hydroxy-3-nitrobenzoate) | Nitrophenol, Ester | 300 - 400 nm | The nitro group in conjugation with the phenolic ring results in a longer wavelength absorption. |
| Product (Methyl 4-amino-3-hydroxybenzoate) | Aminophenol, Ester | 250 - 350 nm | The amino group is a weaker auxochrome than the nitro group, leading to a shift to a shorter wavelength (blue shift) upon reduction. researchgate.net |
This table illustrates the expected conceptual shifts in UV-Vis absorption during a typical synthesis. Actual λmax values are solvent-dependent.
Computational Chemistry and Modeling Studies
Molecular Docking Simulations for Biological Activity
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While specific molecular docking studies on Methyl 4-amino-3-hydroxybenzoate are not abundant in the current literature, research on structurally similar aminophenol and aminobenzoate derivatives can provide valuable insights into its potential biological interactions. nih.govnih.gov
Studies on aminophenol derivatives have shown that these compounds can interact with various biological targets, including enzymes and DNA. nih.gov For instance, Schiff base derivatives of 4-aminophenol (B1666318) have demonstrated interactions with microbial and fungal strains, as well as enzymes like α-amylase and α-glucosidase. nih.gov Molecular docking of these derivatives often reveals key interactions, such as hydrogen bonding and hydrophobic interactions, with amino acid residues in the active sites of these proteins.
Considering the structure of Methyl 4-amino-3-hydroxybenzoate, it is plausible that the amino and hydroxyl groups could participate in hydrogen bonding with receptor sites, while the benzene (B151609) ring could engage in π-π stacking or hydrophobic interactions. The methyl ester group could also influence binding affinity and specificity. Docking studies on similar compounds, such as 2-aminophenol (B121084) derivatives, have shown binding energies in the range of -5.45 to -5.66 kcal/mol, suggesting moderate binding affinities. nih.gov
Table 1: Predicted Interaction Profile of Methyl 4-amino-3-hydroxybenzoate Based on Analogous Compounds
| Interaction Type | Potential Interacting Groups on the Ligand | Example Target Residues (from analogous studies) |
| Hydrogen Bonding | Amino group, Hydroxyl group | Aspartate, Glutamate, Serine, Threonine |
| Hydrophobic Interactions | Benzene ring | Leucine, Valine, Isoleucine, Phenylalanine |
| π-π Stacking | Benzene ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure, reactivity, and stability of molecules. While direct DFT studies on Methyl 4-amino-3-hydroxybenzoate are limited, research on related molecules like methyl 4-amino-2-hydroxybenzoate (B10774363) provides a strong basis for prediction. researchgate.net
DFT calculations can elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential. For a molecule like Methyl 4-amino-3-hydroxybenzoate, the amino group is expected to be an electron-donating group, increasing the electron density on the aromatic ring, particularly at the ortho and para positions. The hydroxyl group also acts as an electron-donating group, while the methyl ester group is electron-withdrawing.
The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller energy gap generally implies higher reactivity. For comparison, DFT studies on 2-aminophenol derivatives have calculated HOMO-LUMO energy gaps of around 3.54 to 3.65 eV. nih.gov It is anticipated that Methyl 4-amino-3-hydroxybenzoate would have a comparable energy gap.
Table 2: Predicted Electronic Properties of Methyl 4-amino-3-hydroxybenzoate Based on DFT Studies of Analogs
| Property | Predicted Characteristic | Significance |
| HOMO | Likely localized on the aminophenol moiety | Region of electron donation |
| LUMO | Likely localized on the benzene ring and ester group | Region of electron acceptance |
| HOMO-LUMO Gap | ~3.5 - 4.0 eV | Indicator of chemical reactivity and stability |
| Dipole Moment | Moderate | Influences solubility and intermolecular interactions |
Prediction of Spectroscopic Parameters
Computational methods can accurately predict spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. For Methyl 4-amino-3-hydroxybenzoate, we can predict its spectral characteristics based on data from its isomers and related compounds.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino and hydroxyl protons, and the methyl protons of the ester group. The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. Based on data for Methyl 4-aminobenzoate (B8803810) and 4-Amino-3-methylbenzoic acid, the aromatic protons would likely appear in the range of δ 6.5-7.5 ppm. chemicalbook.comchemicalbook.com The methyl protons of the ester group would typically resonate around δ 3.7-3.9 ppm. The amino and hydroxyl proton signals can be broad and their positions are dependent on the solvent and concentration.
¹³C NMR Spectroscopy: The carbon NMR spectrum would show signals for the eight distinct carbon atoms in the molecule. The carbonyl carbon of the ester group is expected to have a chemical shift in the range of δ 165-170 ppm. The aromatic carbons will have shifts between δ 110-155 ppm, with the carbons attached to the oxygen and nitrogen atoms appearing at lower fields.
IR Spectroscopy: The IR spectrum of Methyl 4-amino-3-hydroxybenzoate would be characterized by absorption bands corresponding to the various functional groups. The N-H stretching vibrations of the amino group are expected in the 3300-3500 cm⁻¹ region. The O-H stretching of the hydroxyl group would also appear in this region, likely as a broad band. The C=O stretching of the ester group is a strong band typically found around 1700-1730 cm⁻¹. The C-O stretching of the ester and the phenol (B47542) would appear in the 1200-1300 cm⁻¹ range. Aromatic C-H and C=C stretching vibrations would be observed in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively. The NIST WebBook provides an experimental IR spectrum for the isomeric compound Methyl 3-amino-4-hydroxybenzoate, which shows characteristic peaks that would be similar in the spectrum of Methyl 4-amino-3-hydroxybenzoate. nist.gov
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis and molecular dynamics (MD) simulations provide insights into the flexibility and dynamic behavior of molecules. For Methyl 4-amino-3-hydroxybenzoate, these studies would reveal the preferred spatial arrangement of the substituent groups and how the molecule behaves over time in different environments.
The primary conformational flexibility in this molecule arises from the rotation around the C-O bond of the ester group and the C-OH bond. Intramolecular hydrogen bonding between the hydroxyl and amino groups, or between the hydroxyl group and the carbonyl oxygen of the ester, could play a significant role in stabilizing certain conformations. Studies on a related compound, Methyl 4-amino-3-methylbenzoate, have shown the presence of intermolecular hydrogen bonds that link the molecules into chains. researchgate.net
In Silico Pathway Elucidation for Microbial Metabolism
In silico tools can be employed to predict the potential metabolic fate of Methyl 4-amino-3-hydroxybenzoate in microbial systems. The metabolism of aromatic compounds is a well-studied area, and it is likely that this compound would be degraded through established pathways.
The initial steps in the microbial degradation of Methyl 4-amino-3-hydroxybenzoate would likely involve the hydrolysis of the methyl ester to form 4-amino-3-hydroxybenzoic acid. This reaction could be catalyzed by a carboxylesterase. Subsequently, the aromatic ring could be cleaved through various mechanisms, often involving hydroxylation and subsequent ring-opening reactions catalyzed by dioxygenases.
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Routes
Future research is poised to revolutionize the synthesis of methyl 4-amino-3-hydroxybenzoate, moving towards more environmentally friendly and efficient methods. A key area of exploration is the development of biocatalytic processes. For instance, the microbial production of 4-amino-3-hydroxybenzoic acid (4,3-AHBA) from glucose has been demonstrated in Corynebacterium glutamicum. nih.gov This involves the 3-hydroxylation of 4-aminobenzoic acid (4-ABA), a pathway that can be optimized through protein engineering of enzymes like 4-hydroxybenzoate (B8730719) 3-hydroxylase (PHBH). nih.gov Site-directed mutagenesis and laccase-mediated colorimetric assays are being used to create enzyme mutants with enhanced productivity. nih.gov
Traditional chemical synthesis methods are also being refined for sustainability. Current methods often involve the nitration of p-halobenzoic acids, followed by hydrolysis and reduction. google.com Research is focused on improving these multi-step processes to achieve higher yields and purity, which is crucial for applications like the synthesis of high molecular weight polybenzoxazole polymers. google.com Economical and more straightforward synthesis methods, such as those starting from para-hydroxy methyl benzoate (B1203000), are also under investigation to reduce costs and environmental impact. wisdomlib.org The goal is to develop scalable processes that minimize waste and avoid harsh reagents.
Exploration of Expanded Biological Activities and Therapeutic Potential
The therapeutic potential of methyl 4-amino-3-hydroxybenzoate and its derivatives is a burgeoning field of research. While its ester, orthocaine, has known local anesthetic properties, the core structure serves as a scaffold for developing new therapeutic agents. wisdomlib.orgmdpi.com A significant area of interest is in targeting enzymes related to oxidative stress, such as glutathione (B108866) reductase (GR) and glutathione S-transferase (GST). nih.gov Studies have shown that certain derivatives of methyl 4-aminobenzoate (B8803810) can act as inhibitors of these enzymes, suggesting potential applications in diseases where oxidative stress is a factor. nih.gov
Furthermore, derivatives of the related compound 3-amino-4-hydroxy-benzenesulfonamide are being investigated as carbonic anhydrase inhibitors with potential applications in cancer therapy. mdpi.com The exploration of biological activities extends to antimicrobial and biofilm disruption properties. nih.gov The metabolism of 4-amino-3-hydroxybenzoic acid by microorganisms like Bordetella sp. strain 10d reveals unique metabolic pathways that could be harnessed for bioremediation or the production of valuable intermediates. nih.gov The structural similarity to p-hydroxybenzoic acid (PHBA), a compound with a wide range of reported biological activities including antimicrobial, antioxidant, and anti-inflammatory properties, suggests that methyl 4-amino-3-hydroxybenzoate and its analogs may possess a similarly broad spectrum of bioactivities waiting to be discovered. researchgate.net
Rational Design of Next-Generation Derivatives for Targeted Applications
The rational design of novel derivatives of methyl 4-amino-3-hydroxybenzoate is a key strategy to unlock its full potential. By systematically modifying the chemical structure, researchers can fine-tune the molecule's properties for specific applications. Structure-activity relationship (SAR) studies are crucial in this endeavor, providing insights into how different functional groups influence biological activity. mdpi.comnih.gov For example, in the development of 12-Lipoxygenase inhibitors, modifications at various positions of a related scaffold revealed that the 2-OH group was essential for activity, while substitutions at other positions led to a drastic loss of potency. nih.gov
Computational chemistry and molecular docking studies are powerful tools in this rational design process. nih.gov These methods can predict the binding affinities of derivatives to target proteins, helping to prioritize the synthesis of the most promising candidates. nih.gov For instance, in silico studies have been used to estimate the binding energies of methyl 4-aminobenzoate derivatives to GR and GST receptors. nih.gov This approach not only accelerates the discovery of potent molecules but also allows for the prediction of ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles, crucial for the development of safe and effective therapeutic agents. mdpi.comnih.gov
Advanced Materials Development from Methyl 4-amino-3-hydroxybenzoate Precursors
Methyl 4-amino-3-hydroxybenzoate and its parent acid are valuable precursors for the synthesis of high-performance polymers, particularly polybenzoxazoles (PBOs). nih.govgoogle.com These polymers are known for their exceptional thermal stability and mechanical properties. researchgate.net Future research will focus on developing novel PBOs with tailored properties by modifying the monomer structure. This includes the synthesis of bio-based PBOs from 3-amino-4-hydroxybenzoic acid and various aliphatic diamines, which have shown high molecular weights and thermal resistance. researchgate.net
The ability to create functional polymers with specific properties, such as antimicrobial activity, is another exciting research direction. By incorporating bioderived molecules with inherent antimicrobial properties into polymer chains, it is possible to create materials that can inhibit the growth of pathogens like Staphylococcus aureus and disrupt biofilms. nih.gov These materials have potential applications in medicine and other fields where antimicrobial surfaces are needed. The development of degradable polymers from hydroxybenzoate-co-lactide monomers further expands the potential applications into areas where biocompatibility and environmental degradation are important. nih.gov
Integration of Artificial Intelligence and Machine Learning in Chemical Research
The integration of artificial intelligence (AI) and machine learning (ML) is set to transform chemical research, including the study of methyl 4-amino-3-hydroxybenzoate and its derivatives. AI and ML algorithms can analyze vast datasets to identify patterns and make predictions, accelerating the pace of discovery. nih.gov In medicinal chemistry, AI can be used to predict the biological activities, pharmacokinetic properties, and toxicity of molecules, significantly reducing the time and cost of drug development. nih.gov
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for characterizing Methyl 4-amino-3-hydroxybenzoate, and what key spectral features should researchers observe?
- Methodological Answer : Methyl 4-amino-3-hydroxybenzoate is characterized using -NMR and -NMR spectroscopy. Aromatic protons appear between δ 6.5–8.0 ppm, with splitting patterns reflecting the substitution on the benzene ring. The amino (–NH) and hydroxyl (–OH) groups show broad singlets near δ 4.5–5.5 ppm. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 167.16 (CHNO), while LC-MS ensures purity by comparing retention times to standards .
Q. How can researchers ensure the purity of Methyl 4-amino-3-hydroxybenzoate following synthesis?
- Methodological Answer : Purification involves silica gel chromatography with a hexane/ethanol gradient (e.g., 1:1 ratio). Thin-layer chromatography (TLC; R ≈ 0.62) monitors reaction progress. HPLC with a C18 column (UV detection at 254 nm) quantifies purity, and gas chromatography (GC) detects residual solvents or byproducts .
Advanced Research Questions
Q. What is the proposed mechanism by which CO enhances the catalytic activity of calcium 4-amino-3-hydroxybenzoate in benzimidazole synthesis?
- Methodological Answer : CO interacts with uncoordinated amino/hydroxyl groups of calcium 4-amino-3-hydroxybenzoate, forming carbamate intermediates. This activates DMF to generate reactive species that condense with o-phenylenediamine, increasing benzimidazole yield from 28% to 94%. XRD and FT-IR data confirm structural reorganization under CO, stabilizing transition states .
Q. How does the coordination environment of calcium in calcium 4-amino-3-hydroxybenzoate influence its catalytic performance?
- Methodological Answer : The crystal structure reveals Ca ions coordinated to carboxylate and hydroxyl oxygens (Ca–O bonds: 2.384–2.517 Å). Hydrogen bonds (O–H···O, N–H···O) stabilize the framework, while uncoordinated groups create porous channels for CO adsorption. This architecture enables acid-base catalysis, outperforming non-porous analogs like calcium benzoate (≤5% yield vs. 94%) .
Q. Why does calcium 4-amino-3-hydroxybenzoate lose catalytic activity upon reuse?
- Methodological Answer : Post-reaction XRD shows lattice collapse due to carbamate decomposition and Ca leaching (≤12% by ICP-MS). BET surface area drops from 98 m/g to 34 m/g, and regeneration fails due to irreversible structural damage. Single-use applications are recommended .
Q. How do structural modifications of Methyl 4-amino-3-hydroxybenzoate derivatives affect their properties?
- Methodological Answer : Substituents like bromo or methoxy groups alter electronic properties. For example, methyl 3-bromo-4-hydroxybenzoate shows enhanced antimicrobial activity (MIC: 8 μg/mL vs. E. coli) compared to the parent compound (MIC: 32 μg/mL). DFT calculations guide derivative design for applications like enzyme inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
